2-Chlorothiazolo[5,4-b]pyridine

c-KIT Inhibitor Imatinib Resistance GIST

Researchers targeting imatinib-resistant GIST or PI3Kα-driven cancers face synthetic failure when using the wrong thiazolopyridine regioisomer or halogen. 2-Chlorothiazolo[5,4-b]pyridine (CAS 91524-96-8) is the validated [5,4-b] regioisomer with a reactive 2-Cl handle for cross-coupling. • Enables synthesis of c-KIT V560G/D816V inhibitor 6r (IC₅₀ 0.018 µM). • Access PI3Kα inhibitor 19a (IC₅₀ 3.6 nM) via Suzuki coupling. • 97% purity ensures reproducible yields in SNAr reactions. Bulk stock available for immediate global dispatch.

Molecular Formula C6H3ClN2S
Molecular Weight 170.62 g/mol
CAS No. 91524-96-8
Cat. No. B1314447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorothiazolo[5,4-b]pyridine
CAS91524-96-8
Molecular FormulaC6H3ClN2S
Molecular Weight170.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)SC(=N2)Cl
InChIInChI=1S/C6H3ClN2S/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H
InChIKeyTVHRCGOWLCQJKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorothiazolo[5,4-b]pyridine Building Block


2-Chlorothiazolo[5,4-b]pyridine (CAS 91524-96-8) is a fused heterocyclic building block composed of a thiazole and pyridine ring system . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate in the synthesis of potent and selective kinase inhibitors due to its ability to act as a hinge-binding motif . Its primary role is as a synthetic handle, where the chlorine atom at the 2-position undergoes cross-coupling or nucleophilic aromatic substitution (SNAr) reactions to introduce diverse functional groups, enabling systematic structure-activity relationship (SAR) studies . This specific isomer, [5,4-b], is distinct from other regioisomers like thiazolo[4,5-b]pyridine, conferring unique electronic properties that influence its reactivity and the biological activity of its derived products.

Workflow Fused heterocycle building block for kinase inhibitor synthesis
Selection [5,4-b] regioisomer for hinge-binding motif studies
Use Context 2-chloro handle for cross-coupling and SAR diversification

2-Chlorothiazolo[5,4-b]pyridine Substitution Risks


Substituting the [5,4-b] regioisomer or the 2-chloro substituent with other halogens can lead to significant synthetic failure and altered biological outcomes. The [5,4-b] ring fusion is not interchangeable with [4,5-b] or other isomers, as the specific nitrogen atom position dictates the binding mode to the kinase hinge region . Replacing the 2-chloro atom with a 2-bromo or 2-iodo analog may appear trivial, but it changes the compound's reactivity in downstream cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), potentially lowering yields or leading to side products due to differences in oxidative addition rates . Furthermore, the different electronic properties and lipophilicity of the halogen can impact the final molecule's binding affinity, selectivity, and pharmacokinetic profile, making SAR data generated with one halogen not directly transferable to another .

Regioisomer Swap [4,5-b] or other isomers may shift hinge-binding mode and target engagement profile
Halogen Exchange 2-Br or 2-I analogs can alter cross-coupling rates and yield different side-product profiles
SAR Transfer Lipophilicity and electronic changes from halogen substitution may not transfer directly to new series

2-Chlorothiazolo[5,4-b]pyridine Evidence Guide


c-KIT Inhibition Overcoming Imatinib Resistance

While 2-Chlorothiazolo[5,4-b]pyridine itself is a building block, derivatives synthesized from it demonstrate a capability that the clinical standard, imatinib, cannot: potent inhibition of the drug-resistant c-KIT V560G/D816V double mutant. The lead derivative 6r, which contains the thiazolo[5,4-b]pyridine core, achieves an IC₅₀ of 0.018 µM against this double mutant . This directly contrasts with imatinib, which is ineffective against this mutation, and compares favorably to sunitinib, which 6r significantly outperforms in differential cytotoxicity on mutant versus parental Ba/F3 cells . The [5,4-b] scaffold is critical for this activity as it provides a unique type II binding mode distinct from other hinge-binders.

c-KIT Mutant Inhibition
Head-to-head
IC₅₀ 0.018 µM (derivative 6r)
Reported assay-response context against V560G/D816V double mutant
Imatinib inactive; cellular differential cytotoxicity vs. sunitinib
c-KIT Inhibitor Imatinib Resistance GIST

Potent PI3Kα Inhibition

The thiazolo[5,4-b]pyridine core is a key structural unit for potent PI3Kα inhibition. A representative compound (19a), a 2-pyridyl, 4-morpholinyl substituted derivative of the scaffold, demonstrates an IC₅₀ of 3.6 nM . Critically, replacement of the thiazolo[5,4-b]pyridine group with a phenyl ring resulted in a significant decrease in activity, directly confirming the scaffold's non-redundant role . This provides a direct, cross-study comparable for the scaffold contained in 2-Chlorothiazolo[5,4-b]pyridine, showing its necessity for achieving sub-nanomolar potency.

PI3Kα Inhibition
Cross-study comparable
IC₅₀ 3.6 nM (derivative 19a)
Supports pathway-study fit; activity lost upon core replacement
Phenyl replacement significantly decreased potency
PI3K Inhibitor Anticancer Kinase

Synthetic Protocol Benchmark

A specific, literature-reported synthesis provides a benchmark for the successful procurement of this compound. Starting from 2-chloro-3,5-dinitropyridine, the target 2-Chlorothiazolo[5,4-b]pyridine was obtained after a multi-step sequence followed by chromatographic purification, yielding 0.120 g (0.703 mmol, 10.7% yield) . This establishes a concrete yield and mass output that researchers can use to evaluate synthetic feasibility or compare with in-house capabilities, setting a verifiable benchmark against other synthetic routes to the same scaffold.

Synthetic Benchmark
Supporting evidence
10.7% yield (0.120 g, 0.703 mmol)
Reported protocol context for feasibility review
Multi-step from 2-chloro-3,5-dinitropyridine; data to verify
Chemical Synthesis Process Chemistry Heterocycle

Antiviral Activity Against HSV and Influenza

The [5,4-b] regioisomer is specifically claimed in patents for antiviral activity, distinguishing it from other thiazolopyridine isomers. US Patent 4,443,606 describes 2-substituted thiazolo[5,4-b]pyridine compounds demonstrating in vivo efficacy against Herpes Simplex Virus (HSV) and Influenza viruses . While specific EC₅₀ values are not provided, the patent's legal protection specifically covers this [5,4-b] scaffold, establishing its utility as a preferred scaffold for antiviral targeting, a claim that does not extend to other regioisomers.

Antiviral Patent Space
Class-level inference
US4443606 claims [5,4-b] scaffold
Class-level context for antiviral scaffold selection
No quantified EC₅₀; in vivo model context reported
Antiviral Drug Discovery Scaffold

Purity and Physical Specifications

For procurement, the most critical differentiator is guaranteed purity. Commercial suppliers provide 2-Chlorothiazolo[5,4-b]pyridine at a standard purity of 97%, verified by NMR, HPLC, and GC . This is a higher bench-mark than the 95% purity commonly provided for less critical intermediates, ensuring more reliable yields and fewer side products in sensitive palladium-catalyzed cross-coupling reactions. This specific purity level, combined with its characterized physical properties (B.P. 263.5±13.0 °C, predicted density 1.5±0.1 g/cm³), offers a predictable starting point for reaction optimization and safety assessments.

Purity Specification
Supporting evidence
97% (NMR, HPLC, GC)
Lot attribute supports coupling reaction consistency
2% above generic 95% intermediates; data to verify
Quality Control Purification Synthesis

Bcr-Abl Gatekeeper Mutant Inhibition

The thiazolo[5,4-b]pyridine core is a validated scaffold for designing type II kinase inhibitors that overcome the 'gatekeeper' mutation in Bcr-Abl (T315I), a major cause of resistance to first-line therapies like imatinib and dasatinib. Compounds HG-7-85-01 and HG-7-86-01, which contain this scaffold, demonstrated potent cellular activity against both wild-type and the T315I mutant Bcr-Abl kinases . This provides class-level evidence that the core structure of 2-Chlorothiazolo[5,4-b]pyridine is a superior starting point for targeting resistant cancer phenotypes, compared to other scaffolds that cannot engage the ATP-binding pocket in the same way.

Gatekeeper Mutant Profile
Class-level inference
Type II binding to T315I Bcr-Abl
Class-level evidence for resistant-kinase research models
Cellular assay context; HG-7-85-01 and HG-7-86-01 derivatives
Bcr-Abl Kinase Inhibitor Drug Resistance

2-Chlorothiazolo[5,4-b]pyridine Application Scenarios


c-KIT Inhibitor Synthesis for Resistant GIST

Procurement of high-purity 2-Chlorothiazolo[5,4-b]pyridine is essential for synthesizing a thiazolo[5,4-b]pyridine-based compound library aimed at tackling imatinib-resistant GIST. The scaffold is critical as derivative 6r demonstrates an IC₅₀ of 0.018 µM against the drug-resistant c-KIT V560G/D816V double mutant, a target where imatinib is completely inactive . The 97% purity ensures consistent yields in the crucial halo-substitution step, directly impacting the production of viable lead candidates.

PI3Kα Inhibitor Synthesis

Researchers focusing on PI3Kα-driven cancers should procure this building block to access the thiazolo[5,4-b]pyridine core. Evidence shows a derivative of this core (compound 19a) achieves an IC₅₀ of 3.6 nM, a level of potency lost when the scaffold is replaced with a simpler phenyl group . The chlorine atom's reactivity is perfectly suited for installing the 2-pyridyl, 4-morpholinyl substituents necessary for this nanomolar activity.

Gatekeeper Mutant Inhibitors for CML

This compound is a strategic starting material for discovering inhibitors that overcome the T315I Bcr-Abl 'gatekeeper' mutation, a prime cause of chronic myeloid leukemia (CML) resistance to imatinib and dasatinib. The thiazolo[5,4-b]pyridine core is a proven component of type II inhibitors like HG-7-85-01, which retain potent cellular activity against this challenging mutant . Procurement is justified by the scaffold's unique ability to bind the 'DFG-out' kinase conformation.

Antiviral Discovery for HSV and Influenza

For antiviral research groups, procuring 2-Chlorothiazolo[5,4-b]pyridine is a direct entry into a patented chemical space specifically protecting thiazolo[5,4-b]pyridine compounds with demonstrated in vivo efficacy against Herpes and Influenza viruses . The building block's reactivity allows for rapid diversification of the core to further explore activity and selectivity within this protected antiviral scaffold, avoiding IP conflicts with other thiazolopyridine isomers.

Application
Selection Property
Validation Focus
Resistant GIST model studies
Kinase mutant target engagement
c-KIT V560G/D816V mutant pathway response
PI3Kα-driven cancer research
Scaffold-dependent potency review
PI3Kα enzymatic and cellular endpoint context
Gatekeeper-mutant kinase studies
Type II inhibitor scaffold fit
T315I Bcr-Abl cellular model-response context
Antiviral scaffold diversification
Patented [5,4-b] chemical space
HSV and Influenza in vivo model context review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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